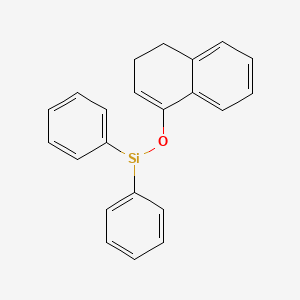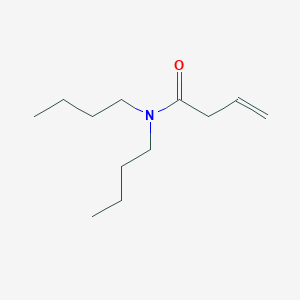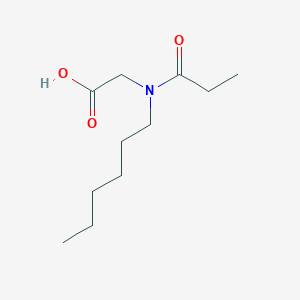
N-Hexyl-N-propanoylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-N-propanoylglycine is a compound that belongs to the class of N-acylglycines These compounds are characterized by the presence of an acyl group attached to the nitrogen atom of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-propanoylglycine typically involves the reaction of hexylamine with propionic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hexylamine+Propionic Anhydride→this compound+By-products
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-propanoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted derivatives
Scientific Research Applications
N-Hexyl-N-propanoylglycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hexyl-N-propanoylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Hexyl-N-propanoylglycine can be compared with other N-acylglycines, such as propionylglycine and hexylglycine. While these compounds share similar structural features, this compound is unique due to its specific acyl and alkyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications.
List of Similar Compounds
- Propionylglycine
- Hexylglycine
- N-Hexyl Laurate
- N-Hexyl-4-mercaptobutanamide
Properties
CAS No. |
920982-57-6 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-[hexyl(propanoyl)amino]acetic acid |
InChI |
InChI=1S/C11H21NO3/c1-3-5-6-7-8-12(9-11(14)15)10(13)4-2/h3-9H2,1-2H3,(H,14,15) |
InChI Key |
BWOXYYZNMCVOAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CC(=O)O)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B12624577.png)
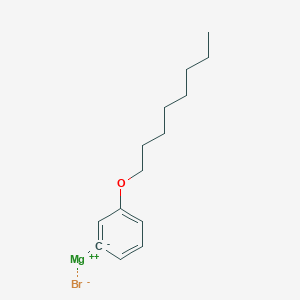
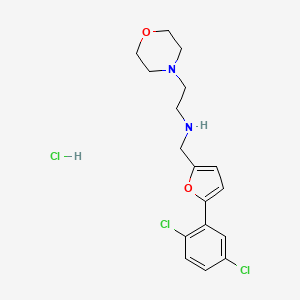
![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)

![2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12624625.png)
![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)
![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)
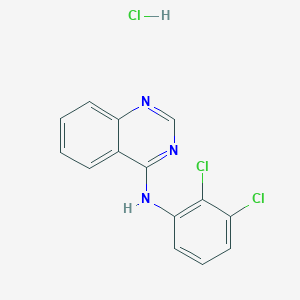
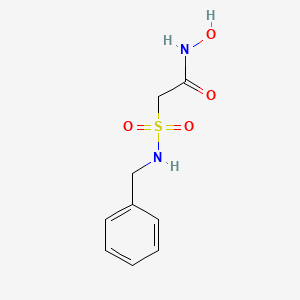
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)
![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)
